alpha-Cyano-beta-benzylamino-crotonamide
Description
Properties
IUPAC Name |
(Z)-3-(benzylamino)-2-cyanobut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(11(7-13)12(14)16)15-8-10-5-3-2-4-6-10/h2-6,15H,8H2,1H3,(H2,14,16)/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIWWKZTGZKSLK-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyano-beta-benzylamino-crotonamide typically involves the nucleophilic addition of benzylamines to alpha-cyano-beta-phenylacrylamides in acetonitrile at 25°C . This reaction is facilitated by the presence of a cyano group, which acts as an electron-withdrawing group, enhancing the reactivity of the acrylamide towards nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyano-beta-benzylamino-crotonamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano group.
Oxidation and Reduction: The benzylamino group can undergo oxidation and reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as organolithium (RLi) and Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition reactions can yield various substituted amides, while oxidation reactions can produce corresponding nitriles or carboxylic acids.
Scientific Research Applications
Alpha-Cyano-beta-benzylamino-crotonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of alpha-Cyano-beta-benzylamino-crotonamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the benzylamino group can interact with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from related compounds mentioned in the materials:
2-Aminobenzamides
- Structural Similarity: Like CBCA, 2-aminobenzamides contain an amide bond and aromatic substituents. However, CBCA features a cyano group and crotonamide chain, which enhance electrophilicity and conformational flexibility compared to rigid benzamide scaffolds .
- Applications: 2-Aminobenzamides are widely used as intermediates in drug synthesis (e.g., PARP inhibitors), whereas CBCA’s applications remain unspecified in the evidence.
Chloroanilines (e.g., 2-Chloroaniline)
- Functional Groups: Chloroanilines lack the cyano and crotonamide moieties present in CBCA, resulting in lower reactivity toward nucleophilic substitution. The benzylamino group in CBCA may confer enhanced lipid solubility compared to chloroanilines .
- Toxicity : Chloroanilines exhibit higher acute toxicity (e.g., 2-chloroaniline: LD₅₀ ~78 mg/kg in rats) due to metabolic activation, but CBCA’s toxicity profile is undocumented.
α-(1-Naphthyl)benzylamine
- The naphthyl group in α-(1-naphthyl)benzylamine enhances π-π stacking interactions, a feature absent in CBCA .
Limitations of the Analysis
The provided evidence lacks critical data on CBCA, such as:
- Synthetic routes
- Spectroscopic data (NMR, IR)
- Biological activity or toxicity studies
- Comparative pharmacokinetic/dynamic profiles
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for alpha-Cyano-beta-benzylamino-crotonamide, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Prioritize multi-step synthesis involving cyano-group incorporation via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide intermediates) .
- Step 2 : Optimize reaction conditions by testing polar aprotic solvents (e.g., DMF, THF) and temperature gradients (60–100°C) to enhance reaction efficiency.
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity via HPLC (>95% by area normalization) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm benzylamino and crotonamide moieties. Compare chemical shifts with analogous compounds (e.g., 2-Bromo-4-chlorophenylacetonitrile in ) .
- Infrared Spectroscopy (IR) : Identify cyano (C≡N) stretches near 2200 cm⁻¹ and amide (N–H) bands at 3300 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can computational models resolve contradictions in the bioactivity data of this compound across studies?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or receptors). Cross-validate with molecular dynamics (MD) simulations to assess stability .
- Step 2 : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., cyano vs. benzyl groups) with bioactivity trends .
- Step 3 : Validate predictions using standardized in vitro assays (e.g., IC₅₀ measurements in HEK293 or HeLa cells) under controlled conditions .
Q. What experimental designs address discrepancies in reported cytotoxicity mechanisms of this compound?
- Methodological Answer :
- Step 1 : Replicate conflicting studies using identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., RPMI-1640 media, 5% CO₂) to isolate variables .
- Step 2 : Conduct dose-response assays (0.1–100 µM) with triplicate technical replicates. Use ANOVA and post-hoc tests (e.g., Tukey’s HSD) to assess statistical significance .
- Step 3 : Perform metabolomic profiling (LC-MS/MS) to identify differential metabolite pathways (e.g., apoptosis vs. oxidative stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
